Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate
Description
Properties
Molecular Formula |
C10H12BrClN2O2 |
|---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-5-chloropyridin-4-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
WASMCRBPJNBVLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1Cl)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 2-bromo-5-chloropyridin-4-amine or related pyridin-4-amine derivatives.
- tert-Butyl chloroformate (Boc-Cl) as the carbamoylating agent.
- Bases such as triethylamine or pyridine to neutralize HCl generated during carbamate formation.
- Solvents: Anhydrous tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (MeCN).
Typical Reaction Conditions
The Boc protection is generally performed by reacting the amino-pyridine with tert-butyl chloroformate under basic conditions at low temperatures (0 to 5 °C) to control reactivity and yield high purity product. The reaction is monitored by TLC or HPLC to ensure completion.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Dissolve 2-bromo-5-chloropyridin-4-amine in anhydrous THF | Prepare substrate solution |
| 2 | Add triethylamine (1.1 equiv) at 0–5 °C | Base to scavenge HCl |
| 3 | Slowly add tert-butyl chloroformate (1.0 equiv) | Carbamate formation step |
| 4 | Stir for 1–2 hours at 0–5 °C | Reaction completion |
| 5 | Quench with water, extract with DCM | Work-up to isolate product |
| 6 | Purify by recrystallization or chromatography | Obtain pure tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate |
Halogenation Considerations
If starting from a non-halogenated pyridin-4-amine, selective bromination and chlorination are performed prior to Boc protection. Halogenation is typically achieved using:
- N-bromosuccinimide (NBS) for bromination.
- Chlorinating agents such as N-chlorosuccinimide (NCS) or direct use of chlorine gas under controlled conditions.
Temperature and stoichiometry are critical to avoid polyhalogenation.
Advanced Synthetic Techniques and Optimization
Use of Protecting Group Removal and Reinstallation
In some synthetic routes, Boc protection is installed early to protect the amino group during halogenation steps, then selectively removed and reinstalled as needed. Trimethylsilyl iodide (TMSI) is reported as an effective reagent for Boc deprotection under mild conditions (0 to 25 °C), often in solvents such as MeCN or DCM.
Scale-Up and Process Optimization
- Temperature control is crucial; reactions are typically maintained between -10 °C and 25 °C to optimize yield and minimize side reactions.
- Use of seed crystals and controlled cooling during crystallization improves product purity and isolation efficiency.
- Solvent choice affects solubility and reaction kinetics; MeCN, DCM, and THF are common solvents.
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting amine | 2-bromo-5-chloropyridin-4-amine | Purity >95% preferred |
| Boc reagent (tert-butyl chloroformate) | 1.0–1.2 equivalents | Slight excess to drive reaction |
| Base | Triethylamine or pyridine | 1.1–1.5 equivalents |
| Solvent | Anhydrous THF, DCM, or MeCN | Dry solvents to avoid hydrolysis |
| Temperature | 0–5 °C for carbamate formation | Lower temps reduce side reactions |
| Reaction time | 1–3 hours | Monitored by TLC/HPLC |
| Work-up | Aqueous quench, organic extraction | Use of brine wash to remove residual base |
| Purification | Recrystallization or chromatography | Silica gel or preparative HPLC |
| Storage | 2–8 °C, protected from moisture | Stable under refrigerated conditions |
Research Findings and Literature Insights
- The Boc protection of pyridin-4-amines is well-established, with tert-butyl chloroformate and triethylamine as standard reagents.
- Bromine at the 2-position enhances electrophilicity, facilitating further cross-coupling reactions, but requires careful handling during synthesis to prevent dehalogenation.
- The presence of chlorine at the 5-position adds steric and electronic effects that influence reactivity and selectivity during functional group transformations.
- Patent literature describes multi-step processes involving protection, halogenation, and coupling with detailed temperature and stoichiometric controls to optimize yield and purity.
- Use of silylating agents such as TMSI for Boc deprotection under mild conditions has been demonstrated to improve process efficiency and product integrity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(2-bromo-5-chloro-4-pyridinyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Hydrolysis: The major product is the corresponding carbamic acid.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyridine compounds can inhibit specific kinases associated with cancer cell proliferation. For example, compounds similar to this compound have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often dysregulated in cancers such as colorectal cancer .
2. Targeting Enzymatic Pathways
Research indicates that this compound can act as a selective inhibitor of aspartate transcarbamoylase (ATC), an enzyme implicated in nucleotide synthesis and a promising target for drug discovery against malaria . The structure-activity relationship studies suggest that modifications on the pyridine ring can enhance selectivity and potency against the Plasmodium falciparum strain, making it a candidate for further development in antimalarial therapies.
Agrochemical Applications
1. Herbicide Development
Compounds like this compound are being explored for their herbicidal properties. The chlorinated pyridine derivatives exhibit significant activity against various weed species, potentially serving as active ingredients in herbicides. The mechanism often involves disruption of plant growth pathways, making them effective in agricultural applications .
2. Insect Repellents
The structural characteristics of this compound may also lend themselves to formulations aimed at pest control. Research into similar carbamates has shown efficacy in repelling certain insect species, suggesting potential applications in integrated pest management systems .
Synthetic Methodologies
1. Efficient Synthesis Techniques
The synthesis of this compound can be achieved through various methodologies involving carbamate formation from amines and carbon dioxide or halides . This includes the use of di-tert-butyl dicarbonate as a reagent, which allows for high yields under mild conditions. The ability to produce this compound efficiently is crucial for its application in both medicinal and agricultural fields.
2. Multicomponent Reactions
Recent advancements in multicomponent reactions have facilitated the synthesis of complex derivatives of this compound, enhancing its utility in drug discovery and agrochemical formulations. Such approaches allow for the rapid generation of diverse libraries of compounds for biological testing .
Mechanism of Action
The mechanism of action of Carbamic acid, N-(2-bromo-5-chloro-4-pyridinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can form halogen bonds with target molecules, while the carbamate ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Carbamates
tert-Butyl (4-chloropyridin-2-yl)carbamate
- Molecular Formula : C₁₀H₁₃ClN₂O₂
- Molecular Weight : 244.68 g/mol
- Substituents : Chlorine at pyridine-4, carbamate at pyridine-2.
- Key Features :
- Simpler substitution pattern (single chlorine) reduces steric hindrance compared to the target compound.
- Lacks bromine, limiting utility in bromine-specific reactions (e.g., Suzuki couplings).
- The carbamate at position 2 may alter electronic effects on the pyridine ring, influencing reactivity in nucleophilic substitutions .
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
- Molecular Formula : C₁₂H₁₈N₂O₄ (estimated)
- Molecular Weight : ~254.3 g/mol
- Substituents : Hydroxy and methoxy groups at positions 4 and 5.
- Key Features: Polar functional groups (hydroxy, methoxy) enhance solubility in polar solvents. Methylcarbamate introduces additional steric bulk compared to the target compound’s tert-butyl group .
Pyrimidine and Heterocyclic Carbamates
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
- Molecular Formula : C₁₁H₁₆FN₃O₃
- Molecular Weight : 257.26 g/mol
- Substituents : Fluoro, hydroxy, and methyl groups on a pyrimidine ring.
- Key Features :
- Pyrimidine core (two nitrogen atoms) increases electron deficiency, enhancing reactivity in aromatic substitutions.
- Fluorine improves metabolic stability in drug candidates; hydroxy group enables hydrogen bonding.
- Methylcarbamate differs from tert-butyl, offering reduced steric protection but faster deprotection kinetics .
Alicyclic Carbamates
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate
- Molecular Formula: C₁₁H₂₁NO₃ (estimated)
- Molecular Weight : ~215.3 g/mol
- Substituents : Hydroxy group on a cyclopentane ring.
- Key Features: Non-aromatic structure increases conformational flexibility, suitable for peptidomimetic applications. Lower molecular weight and absence of halogens reduce lipophilicity compared to the target compound. Hydroxy group enables functionalization but may complicate stability under acidic conditions .
Comparative Data Table
Research Findings and Key Differences
- Reactivity: The target compound’s bromine substituent enables efficient cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), unlike the mono-chloro analog .
- Electronic Effects : The electron-withdrawing halogens (Br, Cl) on the pyridine ring increase electrophilicity, facilitating aromatic substitutions compared to alicyclic carbamates .
- Solubility and Stability : Pyrimidine derivatives (e.g., ) exhibit higher polarity due to hydroxy groups, enhancing aqueous solubility but reducing stability under basic conditions compared to the halogenated pyridine target .
- Synthetic Utility : Alicyclic carbamates () are preferred for conformational studies, while the target compound’s aromatic system is optimal for rigid, planar intermediates in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
